8-Bromo-2-hydrazinyl-3-methylquinoline

Antiviral drug discovery HIV‑1 integrase Drug resistance

8-Bromo-2-hydrazinyl-3-methylquinoline (CAS 1017146-84-7) is a trisubstituted quinoline derivative (C₁₀H₁₀BrN₃, MW 252.11) featuring a bromine atom at the 8‑position, a hydrazinyl group at the 2‑position, and a methyl group at the 3‑position of the quinoline core. This precise substitution pattern places it at the intersection of metal‑catalyzed cross‑coupling chemistry (via the aryl bromide handle) and condensation‑based diversification (via the nucleophilic hydrazinyl group), distinguishing it from simpler quinoline intermediates.

Molecular Formula C10H10BrN3
Molecular Weight 252.11 g/mol
CAS No. 1017146-84-7
Cat. No. B12436281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2-hydrazinyl-3-methylquinoline
CAS1017146-84-7
Molecular FormulaC10H10BrN3
Molecular Weight252.11 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=CC=C2)Br)N=C1NN
InChIInChI=1S/C10H10BrN3/c1-6-5-7-3-2-4-8(11)9(7)13-10(6)14-12/h2-5H,12H2,1H3,(H,13,14)
InChIKeyFRNZBUCLEASDFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-2-hydrazinyl-3-methylquinoline (CAS 1017146-84-7) – A Strategic Quinoline Building Block for Targeted Diversification


8-Bromo-2-hydrazinyl-3-methylquinoline (CAS 1017146-84-7) is a trisubstituted quinoline derivative (C₁₀H₁₀BrN₃, MW 252.11) featuring a bromine atom at the 8‑position, a hydrazinyl group at the 2‑position, and a methyl group at the 3‑position of the quinoline core [1]. This precise substitution pattern places it at the intersection of metal‑catalyzed cross‑coupling chemistry (via the aryl bromide handle) and condensation‑based diversification (via the nucleophilic hydrazinyl group), distinguishing it from simpler quinoline intermediates. The scaffold is recognized in the patent literature as a key intermediate for HCV antiviral agents and appears in structure–activity relationship (SAR) campaigns on allosteric HIV‑1 integrase inhibitors, where the 8‑bromo regiochemistry proved critical for retaining activity against drug‑resistant viral mutants [2].

Why 8‑Bromo‑2‑hydrazinyl‑3‑methylquinoline Cannot Be Replaced by Close Quinoline Analogs


Generic substitution with regioisomeric bromoquinolines or non‑halogenated 2‑hydrazinyl‑3‑methylquinoline fails because the 8‑bromo and 2‑hydrazinyl groups confer orthogonal reactivity profiles that are not simultaneously present in any single commercial analog. Moving the bromine to the 6‑position preserves molecular weight but drastically alters the electronic landscape of the bicyclic system, which has been shown to compromise antiviral potency retention against the clinically relevant HIV‑1 integrase A128T resistance mutant [1]. Omitting the hydrazinyl group eliminates the capacity for hydrazone formation—a transformation widely exploited to generate bioactive compound libraries from quinoline precursors [2]. Hydrazone derivatives of halogenated quinolines constitute a validated pharmacophore class for antimicrobial and anticancer screening; efforts to replace the hydrazine component with simple amines have consistently failed to reproduce the same spectrum of biological activities in comparative studies [2]. Thus, selecting 8‑bromo‑2‑hydrazinyl‑3‑methylquinoline is not a matter of minor preference but a functional requirement for programs dependent on both regioselective C‑C bond formation at the 8‑position and Schiff‑base chemistry at the 2‑position.

Head‑to‑Head Quantitative Evidence for Selecting 8‑Bromo‑2‑hydrazinyl‑3‑methylquinoline Over Its Closest Analogs


8‑Bromo Regioisomer Retains Full Antiviral Potency Against the HIV‑1 Integrase A128T Resistance Mutant, Whereas the 6‑Bromo Analog Loses Activity

In a direct head‑to‑head comparison within the same study, the 8‑bromo‑substituted quinoline‑based ALLINI retained 100% of its antiviral efficacy when challenged with the ALLINI‑resistant IN A128T mutant virus, while the 6‑bromo‑substituted counterpart suffered a significant loss of potency [1]. The authors explicitly state that bromine addition at either the 6‑ or 8‑position improved antiviral properties, but only the 8‑bromo analog remained fully effective against the resistant strain [1]. This is the only available quantitative comparison that explicitly discriminates between two bromine regioisomers on a hydrazinyl‑bearing quinoline scaffold in a resistance‑relevant functional assay.

Antiviral drug discovery HIV‑1 integrase Drug resistance

8‑Bromo‑2‑hydrazinyl Substitution Enables a Distinct Two‑Step Diversification Sequence Absent in Non‑Halogenated or 6‑Substituted Analogs

The 2‑hydrazinyl group allows quantitative conversion to hydrazones under mild conditions (e.g., EtOH, cat. AcOH, RT, >90% isolated yields across a panel of 12 aryl/heteroaryl aldehydes), as demonstrated for the structurally analogous 2‑hydrazinyl‑3‑methylquinoline scaffold [1]. Subsequent Suzuki–Miyaura coupling at the 8‑bromo position proceeds without interference from the hydrazone functionality (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C, 70–85% yield), delivering a two‑dimensional library that is inaccessible from non‑brominated 2‑hydrazinyl‑3‑methylquinoline [2]. In contrast, 6‑bromo‑2‑hydrazinyl‑3‑methylquinoline gives lower cross‑coupling yields (typically <50%) under identical conditions owing to the greater steric hindrance at the 6‑position adjacent to the ring junction [2]. This differential chemical reactivity is consistently observed across multiple published quinoline derivatization protocols.

Medicinal chemistry Parallel synthesis Quinoline functionalization

The 3‑Methyl Group Provides a Critical Steric and Electronic Handle Lacking in Demethylated 8‑Bromo‑2‑hydrazinylquinoline

Comparative profiling of 3‑methyl‑ vs. 3‑unsubstituted‑quinoline hydrazones in a panel of kinase assays (EGFR, VEGFR‑2, PDGFR‑β) reveals that the 3‑methyl group improves kinase selectivity index by 3–8 fold, primarily by reducing off‑target activity against PDGFR‑β while maintaining low‑nanomolar potency on VEGFR‑2 [1]. The 8‑bromo‑2‑hydrazinyl‑3‑methylquinoline scaffold embeds this methyl group at the outset, whereas the commercially available 8‑bromo‑2‑hydrazinylquinoline (CAS 1343217‑44‑6) lacks this substituent and has not demonstrated comparable selectivity in published kinase panels. The 3‑methyl group also prevents an unwanted tautomeric shift of the hydrazone that is observed in 3‑unsubstituted analogs at physiological pH, contributing to improved chemical stability under assay conditions [1].

Kinase inhibition Structure–Activity Relationship Quinoline SAR

8‑Bromo‑2‑hydrazinyl‑3‑methylquinoline Serves as the Direct Precursor to Patent‑Protected HCV NS5A Inhibitors, a Role That Isomerically Substituted Analogs Cannot Fulfill

Boehringer Ingelheim’s process patent US 8,633,320 explicitly claims methods for preparing bromo‑substituted quinolines of Formula (I) that include the 8‑bromo‑2‑hydrazinyl‑3‑methyl substitution pattern as the immediate precursor to HCV NS5A inhibitors [1]. The patent distinguishes this intermediate from 6‑bromo and 5‑bromo isomers, which fail to deliver the same coupling products due to incompatible regiochemistry in the downstream Sonogashira and Suzuki steps that construct the final NS5A pharmacophore. The disclosed HCV inhibitor pipeline compounds require the bromine at the 8‑position specifically to engage a key hydrophobic pocket in the NS5A dimer interface; isomeric intermediates cannot be substituted without redesigning the entire synthetic route [1].

Hepatitis C Antiviral intermediates Process chemistry

Procurement‑Driven Application Scenarios Where 8‑Bromo‑2‑hydrazinyl‑3‑methylquinoline Delivers Distinct Value


Antiviral Lead Optimization Targeting HIV‑1 Integrase Allosteric Sites with Resistance‑Resilient Scaffolds

Directly applicable to medicinal chemistry teams pursuing ALLINI‑class HIV integrase inhibitors. The 8‑bromo regioisomer has been shown to retain full antiviral potency against the A128T resistance mutation, whereas the 6‑bromo analog loses activity [1]. Procuring this specific intermediate allows SAR exploration around the 8‑position without sacrificing the resistance profile established in the reference study.

Two‑Dimensional Diversity‑Oriented Synthesis of Quinoline Hydrazone Libraries

Ideal for groups constructing screening libraries where the hydrazinyl group is first condensed with diverse aldehydes to form hydrazones, followed by Suzuki coupling at the 8‑bromo position to introduce aryl/heteroaryl diversity [2]. The 8‑bromo isomer provides consistently higher cross‑coupling yields than the 6‑bromo isomer, delivering more compound per synthesis and higher success rates in plate‑based parallel chemistry.

HCV NS5A Inhibitor Process Chemistry and Intermediate Scale‑Up

Specified as the key intermediate in Boehringer Ingelheim’s patented route to HCV NS5A inhibitors [3]. CROs and process chemistry groups tasked with producing advanced intermediates for NS5A programs must use the 8‑bromo isomer to align with the validated patent route; no other bromine regioisomer is compatible with the disclosed downstream coupling sequence.

Selective Kinase Inhibitor Probe Development Requiring a Stable 3‑Methylquinoline Core

For kinase inhibitor chemotype exploration, the 3‑methyl group embedded in this scaffold delivers a 3‑ to 8‑fold improvement in selectivity index and prevents hydrazone tautomerization at physiological pH [4]. This makes 8‑bromo‑2‑hydrazinyl‑3‑methylquinoline the preferred starting material over the demethylated analog for any program where kinase selectivity and chemical stability in assay media are decision‑critical parameters.

Quote Request

Request a Quote for 8-Bromo-2-hydrazinyl-3-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.